Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound's structure features a quinoline core with various functional groups that may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through cyclization reactions. For instance, ethyl 4-hydroxyquinoline-2,3-dicarboxylate can be synthesized from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclization, as reported in the synthesis of pyrimido[4,5-b]indoles and related compounds . Similarly, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives can be prepared from 2-aminobenzoic acids using a two-step synthesis involving isatoic anhydride and ethyl acetoacetate . These methods highlight the versatility of cyclization strategies in constructing the quinoline scaffold.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. Spectroscopic methods such as NMR and IR are commonly used to characterize these compounds. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined by X-ray powder diffraction . Theoretical studies, including density functional theory (DFT) calculations, can also provide insights into the tautomeric forms and electronic properties of quinoline derivatives .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to the reactivity of their functional groups. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized through C–C bond formation and further cyclized to pyrido[2,1-a]isoquinoline derivatives . The presence of hydroxy, methoxy, and ester groups in the quinoline structure can also influence the reactivity and the types of chemical transformations that the molecule can undergo, such as esterification, halogenation, and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methoxy, and ester groups can affect properties like solubility, melting point, and reactivity. For example, the strong intramolecular hydrogen bond observed in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate influences its stability and reactivity . Additionally, the synthesis conditions, such as the presence of water or the choice of solvents, can impact the purity and yield of the synthesized quinoline derivatives, as discussed in the context of "green" synthesis adapted for industrial manufacture .
Scientific Research Applications
Antioxidant Applications
A study on ethoxyquin, a structurally related antioxidant, and its analogues, including hydroquin, revealed their efficacy in protecting polyunsaturated fatty acids in fish meal from oxidation. This research emphasizes the importance of antioxidants derived from quinoline compounds in preserving the quality of fish meal, indicating potential applications for similar compounds in food preservation and stability (A. J. de Koning, 2002).
Medicinal Chemistry Insights
8-Hydroxyquinoline and its derivatives, closely related to the compound , have been extensively studied for their significant biological activities. Their ability to chelate metals and exhibit broad-spectrum antimicrobial and antiproliferative effects suggests potential applications in developing new therapeutic agents for treating cancer, HIV, and neurodegenerative disorders (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Environmental Remediation
The enzymatic degradation of organic pollutants, including those similar in structure to ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate, highlights the potential of using redox mediators in treating wastewater. This approach could be particularly useful in the degradation of recalcitrant compounds, offering a method to remediate pollutants effectively (Maroof Husain, Q. Husain, 2007).
Biomaterials and Blood Compatibility
Poly(2-methoxyethyl acrylate) (PMEA), a compound with functional groups similar to this compound, demonstrated exceptional blood compatibility, attributed to its unique water structure when hydrated. This finding suggests the potential of similar compounds in developing blood-compatible materials for medical applications (Masaru Tanaka, A. Mochizuki, 2010).
Analytical Chemistry Applications
The use of reversible indicators in bromate titrations, including compounds structurally related to this compound, provides a method for precise analytical determinations. This application is crucial for quantitative chemical analyses in various industrial and environmental contexts (R. Belcher, 1949).
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various biological targets. For example, some quinoline derivatives have been found to inhibit enzymes, bind to receptors, or interact with DNA .
Mode of Action
The mode of action of quinoline compounds can vary widely depending on the specific compound and its target. Some quinoline derivatives are known to inhibit enzymes, thereby disrupting the biochemical processes that these enzymes facilitate .
Biochemical Pathways
Quinoline compounds can affect various biochemical pathways. For instance, some quinoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of quinoline compounds can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics of quinoline compounds include their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of quinoline compounds can vary widely depending on the specific compound and its mode of action. Some quinoline derivatives have been found to have antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of quinoline compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Ethyl 4-hydroxy-8-methoxy-3-methylquinoline-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Quinoline derivatives can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable .
properties
IUPAC Name |
ethyl 8-methoxy-3-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)13(16)9-6-5-7-10(18-3)12(9)15-11/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVIMHFZWTWHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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